molecular formula C13H8N2O B15087181 5-(3-Formylphenyl)nicotinonitrile

5-(3-Formylphenyl)nicotinonitrile

Cat. No.: B15087181
M. Wt: 208.21 g/mol
InChI Key: XZWZJZPWQBKKPH-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)nicotinonitrile is an organic compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol It is a derivative of nicotinonitrile, characterized by the presence of a formyl group attached to the phenyl ring at the third position

Preparation Methods

The synthesis of 5-(3-Formylphenyl)nicotinonitrile typically involves the reaction of nicotinonitrile with a formylating agent. One common method includes the use of Vilsmeier-Haack reaction, where nicotinonitrile is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . The reaction is carried out under controlled conditions to ensure the selective formation of the product.

Chemical Reactions Analysis

5-(3-Formylphenyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Formylphenyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-(3-Formylphenyl)nicotinonitrile can be compared with other similar compounds, such as:

  • 2-(3-Formylphenyl)acetonitrile
  • 2-(4-Formylphenyl)isonicotinic acid
  • Methyl 6-formylnicotinate

These compounds share structural similarities but differ in the position of the formyl group or the presence of additional functional groups.

Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

5-(3-formylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-2-10(4-12)9-16/h1-5,7-9H

InChI Key

XZWZJZPWQBKKPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC(=C2)C#N)C=O

Origin of Product

United States

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